n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
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Overview
Description
N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the reaction of 2-aminobenzimidazole with an appropriate alkylating agent. One common method includes the use of ethanamine as the alkylating agent under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with the addition of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine, known for its antimicrobial properties.
Benzimidazole: The parent compound, widely used in medicinal chemistry for its broad range of biological activities.
4,5,6,7-Tetrahydrobenzimidazole:
Uniqueness
This compound stands out due to its unique tetrahydro structure, which may confer distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3,(H,12,13) |
InChI Key |
RKEBRJPGLZFKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(N1)CCCC2 |
Origin of Product |
United States |
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